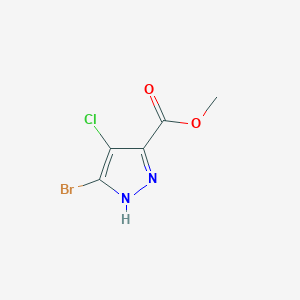

Methyl 5-bromo-4-chloro-1H-pyrazole-3-carboxylate

Description

Properties

Molecular Formula |

C5H4BrClN2O2 |

|---|---|

Molecular Weight |

239.45 g/mol |

IUPAC Name |

methyl 5-bromo-4-chloro-1H-pyrazole-3-carboxylate |

InChI |

InChI=1S/C5H4BrClN2O2/c1-11-5(10)3-2(7)4(6)9-8-3/h1H3,(H,8,9) |

InChI Key |

YDCBNPBSBLGGGL-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=NNC(=C1Cl)Br |

Origin of Product |

United States |

Preparation Methods

Bromination of Pyrazole Derivatives

One of the primary methods for synthesizing methyl 5-bromo-4-chloro-1H-pyrazole-3-carboxylate involves the selective bromination of 4-chloro-1H-pyrazole-3-carboxylate precursors. This approach typically utilizes brominating agents under controlled conditions to achieve regioselective bromination at the 5-position of the pyrazole ring.

The bromination reaction generally follows this pathway:

- Preparation of the 4-chloro-1H-pyrazole-3-carboxylate precursor

- Treatment with a brominating agent (such as N-bromosuccinimide or phosphorus oxybromide)

- Purification to obtain the target compound

This method is advantageous due to its relatively straightforward approach and the ability to control regioselectivity under appropriate conditions.

Phosphorus Oxybromide Method

A notable synthetic route involves the use of phosphorus oxybromide (POBr₃) as a key reagent. According to patent literature, this method involves a two-step process:

Step 1: Reaction of maleic acid diester with 3-chloro-5-substituted-2-hydrazinopyridine in an alkaline solution to generate a 3-hydroxyl-1-(3-chloro-5-substituted-2-pyridyl)-4,5-dihydro-1H-pyrazole-5-carboxylate sodium salt.

Step 2: Reaction of the sodium salt with phosphorus oxybromide to generate the brominated product.

This method is particularly efficient as it:

- Eliminates the need for raw materials such as acetic acid and sodium bicarbonate

- Prevents the generation of hydrolysis by-products

- Simplifies operation procedures

- Improves overall yield

- Reduces wastewater generation

The reaction conditions typically involve:

Condensation-Oxidation-Bromination Sequence

Another synthetic pathway involves a sequence of:

- Condensation reaction: Formation of the pyrazole ring structure

- Oxidation reaction: Introduction of functional groups

- Bromination reaction: Selective bromination at the 5-position

Detailed Reaction Parameters

Reaction Conditions and Reagents

Based on the available research, the following table summarizes the key reaction parameters for the phosphorus oxybromide method:

| Parameter | Condition | Notes |

|---|---|---|

| Temperature | 80-90°C | Critical for reaction efficiency |

| Reaction time | 30 min (Step 1), 80 min (Step 2) | Optimized for maximum yield |

| Solvent | Acetonitrile | For Step 2 with POBr₃ |

| Molar ratio | 1:1.05 (hydrazinopyridine:maleic diester) | Optimized ratio |

| Catalyst/Reagent | Phosphorus oxybromide | Key brominating agent |

| Workup | Hot filtration of sodium bromide | Facilitates product isolation |

Alternative Bromination Methods

While phosphorus oxybromide is commonly used, alternative brominating agents can also be employed:

- Copper(I) bromide method: Utilizing CuBr as a brominating agent under specific conditions

- N-Bromosuccinimide (NBS): Offers milder reaction conditions and potentially higher selectivity

- Molecular bromine (Br₂): Direct bromination with a suitable catalyst

Each method presents different advantages in terms of yield, selectivity, and ease of purification.

Synthetic Pathway Analysis

Starting Materials

The synthesis of methyl 5-bromo-4-chloro-1H-pyrazole-3-carboxylate can begin from several precursors:

- 4-chloro-1H-pyrazole-3-carboxylic acid or its esters

- Maleic acid diesters combined with hydrazine derivatives

- 3-amino-4-chloropyrazole derivatives followed by functional group transformation

The choice of starting material significantly impacts the overall synthetic strategy, number of steps, and ultimate yield.

Key Intermediates

Several key intermediates have been identified in the synthesis pathways:

- 3-hydroxyl-1-(3-chloro-5-substituted-2-pyridyl)-4,5-dihydro-1H-pyrazole-5-carboxylate sodium salt

- 4-chloro-1H-pyrazole-3-carboxylate (unbrominated precursor)

- 5-bromo-1H-pyrazole-3-carboxylic acid derivatives

The isolation and characterization of these intermediates are crucial for optimizing the synthetic route and ensuring high purity of the final product.

Yield Optimization and Purification

Factors Affecting Yield

Several factors significantly impact the yield of methyl 5-bromo-4-chloro-1H-pyrazole-3-carboxylate:

- Temperature control: Precise temperature management during bromination

- Reaction time: Optimized to prevent side reactions

- Reagent purity: Particularly important for brominating agents

- Solvent selection: Impacts solubility and reaction kinetics

- Molar ratios: Optimized to minimize waste and maximize conversion

Purification Techniques

Effective purification is essential for obtaining high-purity methyl 5-bromo-4-chloro-1H-pyrazole-3-carboxylate:

- Recrystallization: Using appropriate solvent systems

- Column chromatography: For challenging separations

- Hot filtration: To remove inorganic salts (e.g., sodium bromide)

- Solvent extraction: To separate organic and aqueous phases

The choice of purification technique depends on the specific synthetic route and the nature of potential impurities.

Analytical Characterization

Structural Confirmation

The successful synthesis of methyl 5-bromo-4-chloro-1H-pyrazole-3-carboxylate can be confirmed through various analytical techniques:

- Nuclear Magnetic Resonance (NMR) spectroscopy: ¹H and ¹³C NMR to confirm structure

- Mass Spectrometry: To verify molecular weight and fragmentation pattern

- Infrared Spectroscopy: To identify functional groups

- X-ray Crystallography: For definitive structural determination

- Elemental Analysis: To confirm elemental composition

Purity Assessment

Purity assessment is crucial for applications in agricultural chemistry:

- High-Performance Liquid Chromatography (HPLC): To quantify purity

- Gas Chromatography (GC): For volatile components

- Thin-Layer Chromatography (TLC): For rapid purity screening

- Melting Point Determination: As a preliminary purity indicator

Practical Considerations and Scale-up

Laboratory-Scale Synthesis

For laboratory-scale synthesis (typically grams), the following considerations are important:

- Safety measures: Proper handling of brominating agents and other reagents

- Equipment selection: Appropriate glassware and heating/cooling systems

- Monitoring techniques: TLC or HPLC to track reaction progress

- Workup procedures: Efficient extraction and purification protocols

Industrial-Scale Production

For industrial-scale production (kilograms to tons), additional factors must be considered:

- Process safety: Thorough risk assessment for exothermic reactions

- Equipment design: Specialized reactors with appropriate heat exchange capabilities

- Waste management: Strategies to minimize and treat waste streams

- Cost optimization: Selection of economically viable reagents and processes

- Quality control: Consistent monitoring throughout the production process

Chemical Reactions Analysis

Types of Reactions

Methyl 5-bromo-4-chloro-1H-pyrazole-3-carboxylate can undergo various types of chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic systems.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of polar solvents and elevated temperatures.

Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be used.

Cyclization Reactions: Catalysts such as palladium or copper may be employed to facilitate cyclization.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted pyrazole derivatives, while cyclization reactions can lead to the formation of fused heterocyclic systems .

Scientific Research Applications

Methyl 5-bromo-4-chloro-1H-pyrazole-3-carboxylate has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and heterocyclic systems.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: It is investigated for its potential use as a pharmaceutical intermediate and for its therapeutic properties.

Industry: The compound is used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of Methyl 5-bromo-4-chloro-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets. The presence of bromine and chlorine substituents can enhance its binding affinity to certain enzymes or receptors. This interaction can modulate various biochemical pathways, leading to the observed biological effects .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares Methyl 5-bromo-4-chloro-1H-pyrazole-3-carboxylate with structurally related pyrazole and indazole derivatives:

Key Observations :

- Halogenation Patterns : The dual halogenation (Br and Cl) in Methyl 5-bromo-4-chloro-1H-pyrazole-3-carboxylate may enhance electrophilic reactivity compared to singly halogenated analogs like Methyl 3-chloro-1H-pyrazole-4-carboxylate. Bromine’s larger atomic radius could also influence steric interactions in binding or crystallization .

- Ester Group Positioning : The ester group at position 3 may improve solubility in organic solvents relative to analogs with polar hydroxyl or amine groups. This contrasts with Methyl 3-chloro-1H-pyrazole-4-carboxylate, where the ester at position 4 could alter dipole moments and crystal packing .

Biological Activity

Methyl 5-bromo-4-chloro-1H-pyrazole-3-carboxylate is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

Methyl 5-bromo-4-chloro-1H-pyrazole-3-carboxylate features a pyrazole ring with bromine and chlorine substituents, which significantly influence its reactivity and biological properties. The presence of these halogens can enhance the compound's ability to interact with biological targets, making it a valuable candidate for drug development.

The primary mechanism of action for methyl 5-bromo-4-chloro-1H-pyrazole-3-carboxylate involves the inhibition of Dihydroorotate Dehydrogenase (DHODH) . DHODH is a crucial enzyme in the de novo synthesis of pyrimidines, which are essential for nucleic acid synthesis. By inhibiting this enzyme, the compound effectively reduces pyrimidine levels, impacting cellular proliferation and survival, particularly in rapidly dividing cells such as cancer cells .

Biochemical Pathways Affected

The inhibition of DHODH leads to:

- Decreased synthesis of pyrimidines.

- Disruption of RNA and DNA synthesis.

- Induction of apoptosis in certain cancer cell lines.

Anticancer Activity

Research has indicated that methyl 5-bromo-4-chloro-1H-pyrazole-3-carboxylate exhibits significant anticancer properties. In vitro studies have demonstrated its effectiveness against various cancer cell lines, including breast and colon cancer cells. The compound's ability to induce apoptosis and inhibit cell proliferation has been linked to its action on DHODH .

Anti-inflammatory Activity

The compound has also shown promising anti-inflammatory effects. Studies involving carrageenan-induced paw edema models in rats demonstrated that derivatives of pyrazole compounds possess substantial anti-inflammatory activity. Methyl 5-bromo-4-chloro-1H-pyrazole-3-carboxylate was found to inhibit COX-2 enzyme activity, contributing to its anti-inflammatory profile .

Comparative Analysis with Related Compounds

| Compound Name | Biological Activity | IC50 (μM) |

|---|---|---|

| Methyl 5-bromo-4-chloro-1H-pyrazole-3-carboxylate | Inhibits DHODH; anticancer and anti-inflammatory | 0.034 - 0.052 |

| Methyl 5-chloro-1H-pyrazole-3-carboxylate | Moderate anticancer activity | Not specified |

| Methyl 5-fluoro-1H-pyrazole-3-carboxylate | Lower reactivity compared to brominated analogs | Not specified |

Case Studies and Research Findings

- Anticancer Studies : In a study evaluating the cytotoxic effects on human breast cancer cells, methyl 5-bromo-4-chloro-1H-pyrazole-3-carboxylate exhibited an IC50 value significantly lower than standard chemotherapeutic agents, indicating potent anticancer activity .

- Anti-inflammatory Research : A series of pyrazole derivatives were tested for their anti-inflammatory properties using various animal models. The results indicated that methyl 5-bromo-4-chloro-1H-pyrazole-3-carboxylate had a superior COX-2 inhibitory effect compared to several established anti-inflammatory drugs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.